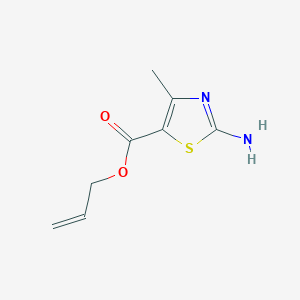

Allyl 2-amino-4-methylthiazole-5-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

prop-2-enyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-3-4-12-7(11)6-5(2)10-8(9)13-6/h3H,1,4H2,2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTJDBPHBFBYCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Allyl 2-Amino-4-methylthiazole-5-carboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-Aminothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] This heterocyclic system is a key component in numerous approved drugs, exhibiting a broad spectrum of pharmacological activities including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The versatility of the 2-aminothiazole ring, with its multiple points for substitution, allows for the fine-tuning of physicochemical and pharmacological properties, making it an attractive scaffold for the design of novel therapeutic agents. This guide focuses on a specific derivative, allyl 2-amino-4-methylthiazole-5-carboxylate, providing a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, predicted analytical data, and its potential applications in drug discovery and development.

Molecular Identity and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C8H10N2O2S | Deduced |

| Molecular Weight | 198.24 g/mol | Calculated |

| IUPAC Name | allyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate | Standard Nomenclature |

| CAS Number | Not available | N/A |

| Predicted Appearance | White to off-white crystalline powder | Analogy to ethyl ester[4] |

| Predicted Melting Point | ~170-180 °C | Analogy to ethyl ester[4] |

| Predicted Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF | General for this class of compounds |

Synthesis of Allyl 2-Amino-4-methylthiazole-5-carboxylate

The most common and efficient method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[5] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, a one-pot procedure adapted from the synthesis of its ethyl ester is proposed.[2][5]

Proposed Synthetic Pathway: One-Pot Hantzsch Thiazole Synthesis

This one-pot reaction avoids the isolation of the intermediate α-bromoallyl acetoacetate, streamlining the process and potentially improving the overall yield.[2]

Caption: Proposed one-pot synthesis workflow for allyl 2-amino-4-methylthiazole-5-carboxylate.

Detailed Experimental Protocol

Materials:

-

Allyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Ammonia water (concentrated)

-

Ethyl acetate (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve allyl acetoacetate (0.05 mol) in a mixture of deionized water (50 mL) and THF (20 mL).

-

Bromination: Cool the mixture in an ice bath to below 0°C. Slowly add N-Bromosuccinimide (NBS) (0.06 mol, 1.2 equiv.) in portions, ensuring the temperature remains below 5°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. The progress of the bromination can be monitored by thin-layer chromatography (TLC) using a petroleum ether-ethyl acetate (2:1) solvent system.

-

Cyclization: To the reaction mixture, add thiourea (0.05 mol, 1.0 equiv.). Heat the mixture to 80°C and stir for 2-3 hours.

-

Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove any insoluble by-products.

-

Neutralization: To the filtrate, slowly add concentrated ammonia water until the solution becomes basic (pH ~8-9), which will cause the product to precipitate.

-

Purification: Stir the resulting suspension at room temperature for 15 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL).

-

Final Product: Recrystallize the crude product from ethyl acetate to obtain pure allyl 2-amino-4-methylthiazole-5-carboxylate as a crystalline solid.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. The following are predicted spectral data based on the known data for the ethyl analogue and other similar structures.[3][6][7]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the allyl group, the methyl group on the thiazole ring, and the amino protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.4-2.5 | Singlet | 3H | -CH₃ (at C4) |

| ~4.6-4.7 | Doublet | 2H | -O-CH₂ -CH=CH₂ |

| ~5.2-5.4 | Multiplet | 2H | -O-CH₂-CH=CH₂ |

| ~5.9-6.1 | Multiplet | 1H | -O-CH₂-CH =CH₂ |

| ~7.5-7.7 | Broad Singlet | 2H | -NH₂ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~15-17 | C H₃ (at C4) |

| ~65-67 | -O-C H₂-CH=CH₂ |

| ~108-110 | Thiazole C5 |

| ~118-120 | -O-CH₂-CH=C H₂ |

| ~131-133 | -O-CH₂-C H=CH₂ |

| ~158-160 | Thiazole C4 |

| ~161-163 | C =O (ester) |

| ~169-171 | Thiazole C2 |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. For electrospray ionization (ESI), the expected molecular ion peak would be [M+H]⁺.

-

Calculated Exact Mass: 198.0517

-

Expected [M+H]⁺: 199.0590

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretching (amine) |

| 3100-3000 | C-H stretching (alkene and aromatic) |

| 2980-2850 | C-H stretching (alkane) |

| ~1700 | C=O stretching (ester) |

| ~1640 | C=C stretching (alkene) |

| ~1550 | N-H bending (amine) |

Applications in Drug Discovery and Research

The 2-aminothiazole scaffold is a versatile starting point for the development of new drugs.[2] Derivatives of 2-amino-4-methylthiazole-5-carboxylate have shown potential in various therapeutic areas.

-

Anticancer Agents: The core structure is a key building block for compounds with antileukemic and antineoplastic potential.[2]

-

Antimicrobial Agents: The thiazole ring is present in many antibacterial and antifungal drugs.[1] Further derivatization of the amino and carboxylate groups can lead to new antimicrobial candidates.

-

Enzyme Inhibitors: The 2-aminothiazole scaffold has been utilized in the design of inhibitors for enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which is a target for treating type 2 diabetes and metabolic syndrome.[6]

-

Chemical Probes: As a versatile chemical entity, it can be functionalized to create probes for studying biological pathways and target identification.

Sources

- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Ethyl 2-amino-4-methylthiazole-5-carboxylate | C7H10N2O2S | CID 343747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-amino-4-methylthiazole-5-carboxylate, 97% 25 g | Request for Quote [thermofisher.com]

- 5. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 6. 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

Allyl 2-amino-4-methylthiazole-5-carboxylate: A Technical Guide for Advanced Drug Discovery

Introduction: The 2-Aminothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

For researchers, scientists, and professionals in drug development, the identification of versatile molecular scaffolds is paramount to the discovery of novel therapeutics. Among these, the 2-aminothiazole ring system is recognized as a "privileged structure"—a molecular framework that is capable of binding to a variety of biological targets with high affinity.[1][2] This has led to the development of numerous compounds with a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2]

This technical guide focuses on a specific, promising derivative: Allyl 2-amino-4-methylthiazole-5-carboxylate . We will delve into its synthesis, physicochemical properties, and the mechanistic rationale behind its design, with a particular focus on its potential applications in modern drug discovery programs. While this specific allyl ester is not as extensively documented as its ethyl or methyl counterparts, this guide will provide a robust framework for its synthesis and characterization based on established chemical principles and data from closely related analogues. The target compound has a reported melting point of 151-154 °C , a critical parameter for identity and purity confirmation that will be discussed in the characterization section.

Synthesis and Mechanistic Insight: The Hantzsch Thiazole Synthesis

The cornerstone of 2-aminothiazole synthesis is the Hantzsch thiazole synthesis, a reliable and high-yielding reaction first described by Arthur Hantzsch in the 19th century.[3][4][5] This multicomponent reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the title compound, this translates to the reaction between an allyl α-bromoacetoacetate and thiourea.

The selection of an allyl ester, as opposed to a more common ethyl or methyl ester, is a deliberate experimental choice. The allyl group provides a reactive handle for potential post-synthesis modifications through alkene chemistry, offering a gateway to a wider range of derivatives for structure-activity relationship (SAR) studies.

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic substitution, cyclization, and dehydration. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting.

-

Nucleophilic Attack: The reaction initiates with the sulfur atom of thiourea, a potent nucleophile, attacking the electrophilic carbon of the α-haloketone (allyl 2-bromo-3-oxobutanoate). This forms an isothiouronium salt intermediate.

-

Intramolecular Cyclization: The amino group of the intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl.

-

Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring. The aromaticity of the final product is a significant driving force for the reaction.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Physicochemical Properties and Characterization

Thorough characterization is a self-validating system for any synthesized compound. The identity and purity of Allyl 2-amino-4-methylthiazole-5-carboxylate must be confirmed using a suite of analytical techniques.

| Property | Value (Predicted/Calculated) | Source/Method |

| Molecular Formula | C₈H₁₀N₂O₂S | - |

| Molecular Weight | 200.24 g/mol | - |

| Melting Point | 151-154 °C | User-provided value |

| Appearance | White to pale yellow solid | Predicted |

| Solubility | Soluble in DMSO, DMF, hot ethanol | Predicted |

Melting Point Analysis: A Critical Quality Attribute

The melting point of a crystalline solid is a sensitive indicator of purity. The specified range of 151-154 °C for the allyl ester is plausible when compared to its analogues. For instance, the corresponding carboxylic acid has a melting point of 166-170 °C, and the widely cited ethyl ester melts at a higher range of 176-180 °C.[6] The lower melting point for the allyl ester could be attributed to differences in crystal lattice packing due to the bulkier and more flexible allyl group compared to the ethyl group. Any significant deviation from this range or a broad melting range would suggest the presence of impurities or residual solvent.

Spectroscopic Validation

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the allyl group (a multiplet for the vinyl proton at ~5.9 ppm, and two doublets for the terminal vinyl protons at ~5.2-5.4 ppm, and a doublet for the -CH₂- group at ~4.6 ppm). Additionally, a singlet for the C4-methyl group around 2.5 ppm and a broad singlet for the -NH₂ protons would be anticipated.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would confirm the carbon skeleton, with distinct signals for the thiazole ring carbons, the ester carbonyl, the C4-methyl, and the three unique carbons of the allyl group.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands. Key peaks would include N-H stretching for the primary amine (around 3100-3400 cm⁻¹), C=O stretching for the ester carbonyl (around 1680-1700 cm⁻¹), and C=N and C=C stretching vibrations characteristic of the thiazole ring.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio for the molecular ion [M+H]⁺.

Applications in Drug Discovery: A Scaffold for Innovation

The 2-aminothiazole-5-carboxylate scaffold is a fertile ground for the development of novel therapeutic agents. Derivatives have demonstrated significant potential in several key areas:

-

Anticancer Activity: Numerous derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have shown significant antileukemic activity and promising antineoplastic potential against various human cancer cell lines.[8] The core structure serves as an effective pharmacophore for designing kinase inhibitors and other targeted agents.

-

Antimicrobial Agents: The thiazole ring is a component of several clinically used antibiotics. This scaffold can be elaborated to develop new classes of antibacterial and antifungal compounds.[2][7]

-

Anti-inflammatory Properties: Certain 2-aminothiazole derivatives have been investigated for their anti-inflammatory effects, suggesting potential for treating a range of inflammatory conditions.[2]

The synthesis of the allyl ester specifically opens up a drug discovery workflow where the parent compound can be used as a platform for generating a library of diverse analogues.

Caption: Drug Discovery Workflow from the Allyl Ester Scaffold.

Detailed Experimental Protocols

The following protocols are presented as a robust starting point for the synthesis and validation of the title compound.

Protocol 1: One-Pot Synthesis of Allyl 2-amino-4-methylthiazole-5-carboxylate

This protocol is adapted from established one-pot procedures for the corresponding ethyl ester.[8] The use of allyl acetoacetate is the key modification.

Materials:

-

Allyl acetoacetate (1 equiv.)

-

N-Bromosuccinimide (NBS) (1.2 equiv.)

-

Thiourea (1 equiv.)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

Ammonia solution (e.g., NH₃·H₂O)

-

Ethyl acetate (for recrystallization)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve allyl acetoacetate (1 equiv.) in a 2.5:1 mixture of water and THF. Cool the mixture to 0 °C in an ice bath.

-

Bromination: Slowly add N-bromosuccinimide (1.2 equiv.) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) (e.g., using a 2:1 petroleum ether:ethyl acetate mobile phase).

-

Cyclization: Once the bromination is complete, add thiourea (1 equiv.) to the reaction mixture.

-

Heating: Heat the mixture to 80 °C and maintain for 2-3 hours, again monitoring the reaction progress by TLC.

-

Work-up: Cool the mixture to room temperature and filter to remove any insoluble byproducts.

-

Precipitation: To the filtrate, add ammonia solution dropwise until the solution is basic (pH ~8-9). A yellow or off-white solid should precipitate.

-

Isolation: Stir the suspension for 15 minutes at room temperature, then collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water to remove any inorganic salts.

-

Purification: Recrystallize the crude product from hot ethyl acetate to yield the pure Allyl 2-amino-4-methylthiazole-5-carboxylate.

-

Drying: Dry the purified crystals under vacuum.

Protocol 2: Melting Point Determination

Procedure:

-

Sample Preparation: Ensure the synthesized product is completely dry and finely powdered.

-

Capillary Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 20 °C below the expected melting point (i.e., to ~130 °C). Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. For a pure compound, this range should be narrow (1-2 °C).

Conclusion and Future Outlook

Allyl 2-amino-4-methylthiazole-5-carboxylate represents a strategically important building block for medicinal chemistry and drug development. Its synthesis, rooted in the classic and efficient Hantzsch reaction, is straightforward and amenable to scale-up. While the physicochemical properties of this specific allyl ester require further empirical validation, the data from its close analogues provide a strong predictive foundation for its characterization. The true value of this molecule lies in the synthetic versatility afforded by the allyl group, which serves as a launchpad for the creation of diverse chemical libraries. As the search for novel therapeutics continues, the intelligent application of such privileged scaffolds will remain a cornerstone of successful drug discovery campaigns.

References

-

Modern Chemistry. (2000). Learning from the Hantzsch synthesis. Available at: [Link]

-

Zhang, J., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1078-1087. Available at: [Link]

-

Wujec, M., et al. (2015). 2-Allylaminothiazole and 2-allylaminodihydrothiazole derivatives: synthesis, characterization, and evaluation of bioactivity. Monatshefte für Chemie - Chemical Monthly, 146, 1539-1546. Available at: [Link]

- Dicks, A. P., et al. (2018). Hantzsch Synthesis of 3,5-Diethoxycarbonyl-2,6-dimethylpyridine. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]

-

Scribd. (n.d.). Hantzsch Pyridine Synthesis. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols for the Hantzsch Synthesis of Novel 1,4-Dihydropyridine Analogues.

-

Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65, 1-22. Available at: [Link]

-

Semantic Scholar. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available at: [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1436. Available at: [Link]

- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Available at: [Link]

- Google Patents. (2013). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

-

World Journal of Pharmaceutical Research. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL 1, 3 THIAZOLE DERIVATIVES. Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Available at: [Link]

-

Wang, Y., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 30(8), 1234. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. 2-氨基-4-甲基噻唑-5-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. wjpr.net [wjpr.net]

- 8. tandfonline.com [tandfonline.com]

The 2-Amino-4-Methylthiazole-5-Carboxylate Scaffold: A Technical Guide to Biological Potential and Synthetic Utility

[1]

Executive Summary

The 2-amino-4-methylthiazole-5-carboxylate scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike inert structural spacers, this thiazole core actively participates in hydrogen bonding and π-stacking interactions, making it a critical pharmacophore in the development of antimicrobial , anticancer , and anti-inflammatory therapeutics.

This guide analyzes the structure-activity relationships (SAR), validated synthetic pathways, and specific biological mechanisms of this scaffold, designed to support researchers in optimizing lead compounds.

Structural Basis & Synthetic Logic

The Pharmacophore

The core structure (Ethyl 2-amino-4-methylthiazole-5-carboxylate) offers three distinct vectors for chemical modification, each governing specific biological interactions:

-

C2-Amino Position (The "Warhead"): The primary site for Schiff base formation or acylation. Modifications here drastically alter lipophilicity and target specificity (e.g., kinase hinge binding).

-

C5-Ester/Carboxylate (The "Anchor"): Essential for hydrogen bond acceptance. Hydrolysis to the acid or conversion to amides/hydrazides often improves solubility and metabolic stability.

-

C4-Methyl Group: Provides a small hydrophobic pocket fill, restricting conformational rotation and enhancing selectivity.

Validated Synthesis Protocol

The most robust method for generating this core is the Hantzsch Thiazole Synthesis . This cyclocondensation is thermodynamically favored and scalable.

Diagram 1: General Synthesis Workflow

Figure 1: The Hantzsch synthesis pathway offers a high-yield route to the core scaffold, serving as the precursor for bioactive derivatives.

Therapeutic Applications & Mechanisms[2]

Antimicrobial Activity (Antibacterial & Antifungal)

Derivatives of this scaffold, particularly Schiff bases formed at the C2-amino position, exhibit potent activity against multidrug-resistant (MDR) strains.

-

Mechanism of Action:

-

Mur Ligase Inhibition: Molecular docking studies suggest these derivatives bind to the UDP-N-acetylmuramate/L-alanine ligase enzyme, disrupting bacterial cell wall peptidoglycan synthesis.

-

DNA Minor Groove Binding: Specific derivatives have shown affinity for the DNA minor groove, potentially inhibiting replication in fungal pathogens like Candida albicans.

-

-

Key SAR Insight: Electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring of Schiff bases significantly enhance antibacterial potency (MIC values < 10 µg/mL) compared to electron-donating groups.

Anticancer Potential

The scaffold serves as a mimetic for ATP-binding motifs in kinases.

-

Target: Src Family Kinases (SFKs) and p56lck .

-

Mechanism: The thiazole nitrogen and the C2-amino group form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. This competitive inhibition prevents phosphorylation and downstream signaling in leukemia (K562) and breast cancer (MCF-7) cell lines.

-

Data Highlight:

Compound Class Cell Line IC50 (µM) Reference Activity Core Scaffold K562 >100 Inactive Phenylamide Derivative K562 16.3 Moderate | Dasatinib Analogs | K562 | < 1.0 | Potent |[1][2][3][4][5]

Dual Anti-inflammatory/Antioxidant Activity

-

Dual Inhibition: Certain hydrazinyl derivatives act as dual inhibitors of 15-Lipoxygenase (15-LOX) and Carbonic Anhydrase II (CA II) .[6]

-

Relevance: 15-LOX is a key mediator in inflammatory lung diseases (COPD, asthma).[6] The thiazole core acts as a radical scavenger, reducing oxidative stress markers (DPPH assay).

Diagram 2: Structure-Activity Relationship (SAR) Map

Figure 2: Strategic modification sites on the thiazole core and their resulting biological impacts.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Standardized Hantzsch Condensation

Reagents:

-

Ethyl 2-chloroacetoacetate (1.0 eq)

-

Thiourea (1.0 eq)[7]

-

Ethanol (Absolute, solvent grade)[7]

-

Ammonium hydroxide (25% solution)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 0.1 mol of thiourea in 50 mL of absolute ethanol.

-

Addition: Add 0.1 mol of ethyl 2-chloroacetoacetate dropwise over 15 minutes while stirring.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Precipitation: Cool the reaction mixture to room temperature. A solid hydrochloride salt may precipitate.

-

Neutralization: Pour the mixture into 200 mL of ice water. Basify to pH 8–9 using ammonium hydroxide. The free base will precipitate as a solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure product (Yield typically 80–90%).

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Broth Microdilution Method (CLSI Standards)

Materials:

-

Müller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Resazurin dye (indicator) or Optical Density reader (600 nm)

Workflow:

-

Stock Prep: Dissolve the thiazole derivative in DMSO to a concentration of 1 mg/mL.

-

Dilution: Add 100 µL of MHB to all wells of the microplate. Perform serial 2-fold dilutions of the compound across the plate (Range: 500 µg/mL to 0.9 µg/mL).

-

Inoculation: Add 10 µL of bacterial suspension (adjusted to 0.5 McFarland standard, approx.

CFU/mL) to each well. -

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout:

-

Visual: Add 20 µL resazurin (0.015%). Blue = No growth (Inhibition); Pink = Growth.

-

Quantitative: The lowest concentration preventing visible color change is the MIC.

-

Computational Insights: Molecular Docking

For researchers utilizing in silico screening, the following parameters are recommended for docking this scaffold into the 15-Lipoxygenase active site (PDB ID: 2P0M or similar).

-

Grid Box Center: Focus on the catalytic iron (Fe) atom.

-

Key Interactions:

-

Hydrogen Bond: Between the thiazole Nitrogen (N3) and conserved residues (e.g., His361).

-

Hydrophobic: The C4-methyl group should orient towards the hydrophobic pocket formed by Leu/Ile residues.

-

Pi-Stacking: If a phenyl ring is attached at C2, look for T-shaped or parallel stacking with Phe residues in the active site.

-

References

-

Synthetic Modifications & Antimicrobial Study: Synthetic modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate: 3D QSAR analysis and antimicrobial study. Synthetic Communications.

-

Anticancer & Kinase Inhibition: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research.[2][8]

-

Schiff Base Derivatives: Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains. BMC Chemistry.[4]

-

Enzyme Inhibition (15-LOX/CA II): Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II. Biochemical and Biophysical Research Communications.[6]

-

General Chemical Properties: PubChem Compound Summary for CID 343747: Ethyl 2-amino-4-methylthiazole-5-carboxylate. National Center for Biotechnology Information.

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy Ethyl 2-amino-5-methylthiazole-4-carboxylate | 72054-60-5 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. papers.ssrn.com [papers.ssrn.com]

- 8. semanticscholar.org [semanticscholar.org]

Role of allyl thiazole carboxylates as pharmaceutical intermediates

The allyl thiazole carboxylate moiety represents a specialized, high-utility scaffold in modern pharmaceutical chemistry. While simple alkyl esters (ethyl/methyl) are common, the allyl ester variant is strategically deployed for its orthogonal reactivity . It serves as a critical "escape hatch" in the synthesis of complex molecules—specifically macrocyclic peptides (thiopeptides) and third-generation cephalosporins —where acidic or basic deprotection conditions would degrade sensitive pharmacophores (like

This guide details the technical utility, synthesis, and deprotection protocols for Allyl 2-aminothiazole-4-carboxylate and its derivatives.

Part 1: Strategic Utility & Chemical Logic

The Orthogonality Principle

In multi-step API synthesis, "orthogonality" refers to the ability to modify one functional group without affecting others.

-

Ethyl/Methyl Esters: Require strong aqueous base (LiOH/NaOH) or strong acid (HCl) for hydrolysis. Risk:[1] Beta-elimination, racemization, or

-lactam ring opening. -

tert-Butyl Esters: Require strong acid (TFA/HCl). Risk:[1] Cleavage of acid-labile protecting groups (Boc, Trityl) prematurely.

-

Allyl Esters: Cleaved under neutral, non-nucleophilic conditions using Palladium(0). This allows the carboxylate to be liberated in the presence of sensitive groups like:

- -Lactams: (Cephalosporins, Penems)

-

Unsaturated Systems: (Michael acceptors)

-

Peptide Side Chains: (Boc/Fmoc protected residues)

Core Structural Applications

| Application Domain | Role of Allyl Thiazole Carboxylate |

| Macrocyclic Thiopeptides | Acts as the C-terminal anchor. The allyl group is removed selectively to allow "Head-to-Tail" cyclization without disturbing side-chain protection. |

| Cephalosporins (3rd Gen) | Used in the convergent synthesis of the C-7 side chain (e.g., Cefditoren, Cefdinir). Allows coupling of the thiazole to the cephem nucleus under mild conditions. |

| DNA-Encoded Libraries | Serves as a bifunctional handle (Amine + Carboxylate) where the allyl ester allows selective DNA-tagging at the C-terminus. |

Part 2: Synthetic Architecture

The synthesis of allyl thiazole carboxylates typically follows a modified Hantzsch Thiazole Synthesis . The key differentiation is the use of Allyl 4-chloroacetoacetate as the electrophile.

Workflow Diagram

Caption: Synthesis of the allyl thiazole scaffold via the Hantzsch protocol.

Part 3: Experimental Protocols

Protocol A: Synthesis of Allyl 2-Aminothiazole-4-Carboxylate

This protocol establishes the core scaffold.

Reagents:

-

Allyl 4-chloroacetoacetate (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (Absolute)

-

Sodium Acetate (1.2 eq - optional buffer)

Step-by-Step:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thiourea (7.6 g, 100 mmol) in Ethanol (50 mL).

-

Addition: Add Allyl 4-chloroacetoacetate (17.6 g, 100 mmol) dropwise over 20 minutes at room temperature. Note: Reaction is exothermic.[2]

-

Cyclization: Fit a reflux condenser and heat the mixture to reflux (

) for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). -

Workup: Cool to room temperature. The hydrobromide/hydrochloride salt of the product may precipitate.

-

If solid:[3] Filter and wash with cold ethanol.

-

If solution: Concentrate in vacuo, neutralize with saturated

, and extract with Ethyl Acetate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

-

Yield: Typically 80–90%.

-

Appearance: Off-white to pale yellow crystalline solid.

-

Protocol B: Palladium-Catalyzed Deprotection (Tsuji-Trost)

This is the critical step for utilizing the allyl handle.

Mechanism:

The Pd(0) catalyst coordinates to the alkene, forming a

Reagents:

-

Substrate: Allyl thiazole ester (1.0 eq)

-

Catalyst:

(Tetrakis(triphenylphosphine)palladium(0)) (0.01 – 0.05 eq) -

Scavenger: Morpholine (10 eq) or Phenylsilane (2 eq)

-

Solvent: Anhydrous THF or DCM

Step-by-Step:

-

Inert Atmosphere: Flame-dry a flask and purge with Argon/Nitrogen. Oxygen poisons the Pd(0) catalyst.

-

Preparation: Dissolve the Allyl thiazole ester in anhydrous THF (0.1 M concentration).

-

Scavenger Addition: Add Morpholine (10 eq). Role: Acts as the nucleophile to intercept the allyl cation.

-

Catalyst Addition: Add

(1-5 mol%). The solution typically turns yellow/orange. -

Reaction: Stir at room temperature for 1–4 hours. Shield from light.

-

Monitoring: TLC should show the disappearance of the ester and the appearance of the baseline acid (or a shift if using an acidic mobile phase).

-

Workup:

-

Concentrate the solvent.

-

Dissolve residue in DCM and wash with 1M HCl (to remove excess morpholine and protonate the acid).

-

Extract the free acid into the organic layer (or precipitate it depending on solubility).

-

Deprotection Mechanism Visualization

Caption: Pd(0)-mediated cleavage of the allyl ester via pi-allyl intermediate.

Part 4: Comparative Data

Stability Profile of Thiazole Carboxylates

| Condition | Methyl/Ethyl Ester | tert-Butyl Ester | Allyl Ester |

| 50% TFA / DCM | Stable | Cleaved | Stable |

| 1M NaOH (aq) | Cleaved (Hydrolysis) | Stable (Slow) | Cleaved (Saponification) |

| Pd(PPh3)4 / Morpholine | Stable | Stable | Cleaved (Specific) |

| H2 / Pd-C | Stable | Stable | Reduced (to Propyl) or Cleaved |

| Piperidine (20%) | Stable | Stable | Stable (Fmoc compatible) |

References

-

Macrocyclic Thiazole Peptides: Thieme Chemistry. "Scalable Synthesis of Thiazole Peptide Macrocycles." Synthesis, 2021.[4] Available at: [Link]

- Palladium Deprotection Methodology:Organic Syntheses. "Cleavage of Allyl Esters." General Reference for Pd-catalyzed deprotection. (Contextual grounding from standard organic chemistry protocols).

-

Thiazole Pharmaceutical Applications: Frontiers in Chemistry. "Design, synthesis, and biological investigation of new thiazole-based derivatives." Available at: [Link]

Sources

- 1. Sci-Hub: ChemInform Abstract: Exploiting the Divergent Reactivity of α‐Isocyanoacetate: Multicomponent Synthesis of 5‐Alkoxyoxazoles and Related Heterocycles. [sci-hub.red]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

Methodological & Application

Application Note: Protocol for Hantzsch Thiazole Synthesis Using Allyl Acetoacetate and Thiourea

Abstract & Introduction

The thiazole ring is a privileged pharmacophore in medicinal chemistry, appearing in diverse therapeutics ranging from antibiotics (e.g., Cephalosporins) to antineoplastics (e.g., Dasatinib). This Application Note details a robust, scalable one-pot protocol for the synthesis of allyl 2-amino-4-methylthiazole-5-carboxylate from allyl acetoacetate and thiourea .

While the classical Hantzsch synthesis requires a pre-isolated

Strategic Value of the Allyl Ester:

Unlike methyl or ethyl esters, the allyl ester moiety provides a crucial "chemical handle." It allows for carboxylate deprotection under mild, neutral conditions using Palladium(0) catalysis (e.g., Pd(PPh

Reaction Mechanism

The synthesis proceeds through two distinct phases within a single reactor:

-

Activation (

-Bromination): Allyl acetoacetate is treated with NBS. The active methylene group (C2) is brominated via a radical or ionic mechanism (depending on initiation), yielding the -

Condensation: The sulfur atom of thiourea acts as a nucleophile, attacking the

-carbon to displace bromide (S -

Cyclization & Dehydration: The nitrogen of the thiourea attacks the ketone carbonyl, followed by dehydration (loss of water) to aromatize the system into the thiazole ring.

Mechanistic Pathway Visualization

Figure 1: Mechanistic flow from the starting

Materials & Equipment

| Reagent | CAS Registry # | Equiv. | Role |

| Allyl Acetoacetate | 1118-84-9 | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 128-08-5 | 1.05 | Brominating Agent |

| Thiourea | 62-56-6 | 1.1 | Thioamide Source |

| Ethanol (Absolute) | 64-17-5 | Solvent | Reaction Medium |

| Ammonium Hydroxide (25%) | 1336-21-6 | Excess | Neutralization |

Equipment:

-

250 mL Round-bottom flask (RBF)[3]

-

Reflux condenser[3]

-

Magnetic stir bar and hotplate

-

Ice-water bath[4]

-

Vacuum filtration setup (Buchner funnel)

Experimental Protocol

Phase A: In Situ Bromination

Note: Conduct this phase in a fume hood. The intermediate

-

Setup: Charge a 250 mL RBF with Allyl Acetoacetate (14.2 g, 100 mmol) and Ethanol (100 mL).

-

Cooling: Place the flask in an ice-water bath and cool to 0–5 °C.

-

Addition: Add NBS (18.7 g, 105 mmol) portion-wise over 15 minutes.

-

Why: Slow addition at low temperature prevents poly-bromination and controls the exotherm.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 1–2 hours.

-

Checkpoint: The reaction mixture should turn from a suspension to a clear yellow/orange solution as NBS is consumed and succinimide forms.

-

Phase B: Hantzsch Condensation[6]

-

Addition: Add Thiourea (8.4 g, 110 mmol) directly to the reaction mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 2–4 hours.

-

Observation: A precipitate (the hydrobromide salt of the thiazole) may begin to form during reflux.

-

-

Monitoring: Monitor reaction progress via TLC (System: 50% Ethyl Acetate in Hexanes). The starting material spot should disappear, and a polar baseline spot (salt) or mid-polar spot (free base) will appear.

Phase C: Workup & Isolation

-

Cooling: Cool the reaction mixture to RT.

-

Concentration (Optional): If the volume is high, remove ~50% of the ethanol under reduced pressure to maximize yield.

-

Neutralization: Pour the reaction mixture into a beaker containing Ice Water (200 mL). Slowly add Ammonium Hydroxide (25%) with stirring until the pH reaches ~8–9.

-

Why: The reaction produces the HBr salt.[5] Basification liberates the free amine, which is less soluble in water and precipitates out.

-

-

Filtration: Filter the resulting precipitate using a Buchner funnel. Wash the cake with cold water (2 x 50 mL) to remove succinimide and inorganic salts.

-

Purification: Recrystallize the crude solid from hot Ethanol/Water (ratio 1:1) or Ethyl Acetate/Hexanes.[6][3][4]

Experimental Workflow Diagram

Figure 2: Step-by-step operational workflow for the one-pot synthesis.

Quality Control & Characterization

Successful synthesis is validated by the following analytical markers.

| Technique | Expected Signal / Observation | Interpretation |

| Appearance | Pale yellow to off-white crystalline solid | High purity free base |

| 1H NMR (DMSO-d6) | Methyl group at C4 position | |

| 1H NMR (DMSO-d6) | -NH | |

| 1H NMR (Allyl) | Characteristic Allyl ester pattern | |

| Melting Point | 170–175 °C (Derivative dependent) | Sharp range indicates purity |

Troubleshooting Guide:

-

Low Yield: Ensure the bromination step (Phase A) is complete before adding thiourea. If the solution is still cloudy with NBS, extend time.

-

Oily Product: If the product oils out upon basification, extract with Ethyl Acetate, dry over Na

SO -

Color Issues: Dark brown reaction mixture indicates decomposition (overheating). Ensure temperature control during NBS addition.

Safety & Compliance

-

Lachrymator Warning: The intermediate, allyl 2-bromoacetoacetate, is a severe eye irritant. Do not isolate this intermediate unless necessary. The one-pot method is designed to consume it immediately.

-

Thiourea: Suspected carcinogen and goitrogen. Handle with gloves and dust mask.

-

Waste Disposal: The aqueous filtrate contains succinimide and bromide salts. Dispose of in accordance with halogenated organic waste protocols.

References

-

De Andrade, V. S. C., & De Mattos, M. C. S. (2018).[1][7] One-Pot Telescoped Synthesis of Thiazole Derivatives from

-Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid. Synthesis, 50(24), 4867-4874. -

Zhao, H., et al. (2014). Efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates. Synthetic Communications, 44(18), 2694-2702.

- Hantzsch, A. (1887). Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

-

Organic Chemistry Portal. (n.d.). Thiazole Synthesis.

Sources

- 1. One-Pot Telescoped Synthesis of Thiazole Derivatives from β-Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jocpr.com [jocpr.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Thiazole synthesis [organic-chemistry.org]

Application Note: Synthesis of Thiazole-Based Schiff Bases from Allyl 2-Amino-4-Methylthiazole-5-Carboxylate

Executive Summary

This application note details the optimized protocol for synthesizing thiazole-based Schiff bases derived from allyl 2-amino-4-methylthiazole-5-carboxylate . While ethyl ester derivatives are ubiquitous in literature, the allyl ester variant offers a critical distinct advantage: the terminal alkene provides a "chemical handle" for late-stage functionalization (e.g., thiol-ene click chemistry, polymerization, or surface immobilization) without disrupting the pharmacologically active thiazole-imine core.

This guide covers the de novo synthesis of the allyl-thiazole precursor via a modified Hantzsch condensation, followed by the acid-catalyzed formation of Schiff bases with aromatic aldehydes.

Key Applications

-

Antimicrobial Agents: Thiazole Schiff bases exhibit potent inhibition of DNA gyrase B and other microbial targets.

-

Polymer-Drug Conjugates: The allyl group allows covalent attachment to polymeric carriers for targeted delivery.

-

Metal Chelation: The

-donor sites (thiazole nitrogen and ester oxygen) or the imine nitrogen serve as ligands for coordination chemistry.

Chemical Background & Reaction Logic

The Hantzsch Thiazole Synthesis (Precursor Formation)

The synthesis of the starting material, allyl 2-amino-4-methylthiazole-5-carboxylate (Compound 1 ), utilizes the Hantzsch thiazole synthesis. This involves the

-

Mechanistic Insight: The reaction proceeds via an

attack of the thiourea sulfur on the -

Why Allyl Acetoacetate? Unlike ethyl acetoacetate, the allyl analog introduces a reactive alkene stable to the cyclization conditions but reactive enough for downstream modification.

Schiff Base Condensation

The formation of the Schiff base (Compound 2 ) involves the reversible condensation of the primary amine on the thiazole ring with an aromatic aldehyde.

-

Catalysis: Glacial acetic acid is used to protonate the aldehyde carbonyl, increasing its electrophilicity for the nucleophilic attack by the thiazole amine.

-

Equilibrium Control: As this is a reversible dehydration, removing water or using excess aldehyde/catalyst drives the equilibrium toward the imine product.

Experimental Protocols

Protocol A: Synthesis of Allyl 2-amino-4-methylthiazole-5-carboxylate

Reagents:

-

Allyl acetoacetate (1.0 equiv)

-

-Bromosuccinimide (NBS) (1.05 equiv) or Bromine (

-

Thiourea (1.0 equiv)[1]

-

Solvent: Ethanol (Abs.) or Methanol

-

Catalyst:

-Toluenesulfonic acid (optional, for rate enhancement)

Step-by-Step Procedure:

-

Bromination (In Situ):

-

Dissolve allyl acetoacetate (10 mmol) in ethanol (30 mL) in a round-bottom flask.

-

Cool to 0°C in an ice bath.

-

Add NBS (10.5 mmol) portion-wise over 15 minutes. Stir for 1 hour at room temperature.

-

Checkpoint: TLC (Hexane:EtOAc 4:1) should show consumption of starting material and appearance of the

-bromo intermediate.

-

-

Cyclization:

-

Add thiourea (10 mmol) directly to the reaction mixture.

-

Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Observation: A precipitate (hydrobromide salt) may form initially, which dissolves upon heating.

-

-

Workup & Isolation:

-

Concentrate the solvent to ~50% volume under reduced pressure.

-

Pour the residue into crushed ice-water (100 mL).

-

Neutralize with saturated

or -

Filter the resulting solid, wash with cold water, and recrystallize from ethanol/water.

-

Yield Expectation: 75–85% Appearance: Yellowish to white crystalline solid.

Protocol B: General Synthesis of Thiazole Schiff Bases

Reagents:

-

Allyl 2-amino-4-methylthiazole-5-carboxylate (Compound 1 ) (1.0 equiv)

-

Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde) (1.0 equiv)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Procedure:

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve Compound 1 (5 mmol) and the aromatic aldehyde (5 mmol) in absolute ethanol (25 mL).

-

Add 2–3 drops of glacial acetic acid.

-

-

Reflux:

-

Reflux the mixture for 6–10 hours.

-

Monitoring: Monitor by TLC (System: Toluene:Ethyl Acetate 7:3). The amine spot (lower

) should disappear, replaced by a higher

-

-

Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Pour onto crushed ice (approx. 100 g) with stirring.

-

The Schiff base typically precipitates as a colored solid (yellow/orange depending on the aldehyde).

-

-

Purification:

-

Filter the solid and wash with cold ethanol (to remove unreacted aldehyde) and diethyl ether.[3]

-

Recrystallize from hot ethanol or an Ethanol/DMF mixture if solubility is low.

-

Yield Expectation: 65–80%

Workflow Visualization

The following diagram illustrates the critical path for the synthesis and the decision nodes for purification.

Caption: Figure 1. Integrated workflow for the synthesis of thiazole-based Schiff bases starting from allyl acetoacetate.

Validation & Characterization

To ensure scientific integrity, the following spectral markers must be verified.

Spectroscopic Data Summary (Expected)

| Technique | Functional Group | Expected Signal | Interpretation |

| FT-IR | Primary Amine ( | 3400–3200 | Absent in final Schiff base (Consumed). |

| FT-IR | Imine ( | 1600–1630 | Present (Strong, sharp band). |

| FT-IR | Ester Carbonyl ( | 1700–1720 | Retained from precursor. |

| Azomethine ( | Singlet (Diagnostic for Schiff base). | ||

| Allyl Group | Multiplets confirming allyl ester integrity. | ||

| Thiazole Methyl | Singlet ( |

Troubleshooting Guide

-

Problem: Low yield or no precipitate.

-

Problem: Product is an oil/sticky gum.

References

-

Hantzsch Thiazole Synthesis Mechanism & Applic

- Source: Organic Chemistry Portal. "Thiazole Synthesis."

-

URL:[Link]

-

Synthesis of Thiazole-Based Schiff Bases (General Protocol)

- Source:Arabian Journal of Chemistry. "Novel thiazole-derived Schiff-Bases as efficient corrosion inhibitors...".

-

URL:[Link]

-

One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxyl

- Source:Synthetic Communications (via Taylor & Francis).

-

URL:[Link]

-

Antimicrobial Activity of Thiazole Schiff Bases

- Source:BMC Chemistry.

-

URL:[Link]

Sources

Allyl ester protecting group removal conditions for thiazole carboxylates

Application Note: Allyl Ester Deprotection in Thiazole Carboxylates Precision Protocols for Sensitive Heterocycles

Executive Summary

The removal of allyl ester protecting groups is a cornerstone of orthogonal protection strategies in the synthesis of complex thiazole-containing natural products (e.g., epothilones, thiopeptides) and synthetic drug candidates. While the palladium-catalyzed deprotection (Tsuji-Trost reaction) is generally mild, thiazole carboxylates present a unique challenge: the "Thiazole Effect." The electron-rich sulfur and nitrogen atoms in the thiazole ring can coordinate strongly to the palladium catalyst, effectively poisoning it and stalling the reaction.

This guide details a field-proven, self-validating protocol utilizing phenylsilane (

Mechanistic Insight: The Thiazole Challenge

To master this deprotection, one must understand the competition between the catalytic cycle and the catalyst poisoning pathway.

The Standard Cycle vs. The Thiazole Trap

-

Oxidative Addition: Pd(0) coordinates to the allyl ester alkene, followed by oxidative addition to form the electrophilic

-allyl-Pd(II) complex. -

Nucleophilic Attack: A scavenger attacks the

-allyl ligand.-

Amine Scavengers (Morpholine): Attack via

-type mechanism, generating an allylamine. -

Hydride Scavengers (Phenylsilane): Transfer a hydride, releasing propene gas and regenerating Pd(0).

-

-

The Thiazole Trap: The thiazole nitrogen or sulfur can displace phosphine ligands (

) on the Pd(II) species, forming a stable, inactive "dead-end" complex. This requires higher catalyst loading or a scavenger that rapidly turns over the Pd(II) intermediate.

Pathway Visualization

Figure 1: The catalytic cycle of allyl deprotection competing with thiazole-mediated catalyst poisoning.

Optimized Protocol: The Phenylsilane Method

This protocol is superior to morpholine-based methods for thiazoles because it is neutral , irreversible (gas evolution), and fast , reducing the window for catalyst poisoning.

Materials

-

Substrate: Thiazole allyl ester (1.0 equiv).

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

].[1] Note: Ensure catalyst is bright yellow. Brown/black catalyst is oxidized and inactive. -

Scavenger: Phenylsilane (

).[2] -

Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask under Argon/Nitrogen atmosphere, dissolve the thiazole allyl ester (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Scavenger Addition: Add Phenylsilane (2.0 – 5.0 equiv) via syringe.

-

Why? Excess silane ensures rapid turnover of the Pd-allyl complex, preventing the Pd from lingering and coordinating to the thiazole.

-

-

Catalyst Addition: Add

(0.05 equiv / 5 mol%) in one portion.-

Tip: For highly coordinating substrates (e.g., bis-thiazoles), increase loading to 0.10 equiv.

-

-

Reaction Monitoring: Stir at room temperature.

-

Observation: The reaction typically turns dark orange/brown. Bubbling (propene gas) may be observed.

-

Time: Check TLC/LC-MS after 15 minutes. Most reactions complete within 30–60 minutes.

-

-

Troubleshooting (Stalled Reaction): If starting material persists after 1 hour:

-

Do not add heat (increases decomposition).

-

Add an additional 0.05 equiv of catalyst.[3] The first batch may have been sacrificed to "saturate" the thiazole coordination sites.

-

-

Workup:

-

Concentrate the solvent in vacuo.

-

Crucial Step: The crude contains silyl byproducts. Redissolve in minimal DCM and load directly onto a silica gel column. The free acid is polar; elute with a gradient of DCM

DCM:MeOH (95:5).

-

Comparative Analysis: Scavenger Selection

The choice of scavenger dictates the reaction pathway and side-product profile.

| Parameter | Phenylsilane (Recommended) | Morpholine | Dimedone |

| Mechanism | Hydride Transfer (Reductive) | Nucleophilic Attack ( | Nucleophilic Attack (C-alkylation) |

| By-product | Propene (Gas) | N-Allyl Morpholine | Allylated Dimedone |

| pH Conditions | Neutral | Basic | Neutral/Acidic |

| Thiazole Compatibility | High (Fast turnover minimizes poisoning) | Medium (Basic conditions may cause epimerization) | Medium (Slower kinetics) |

| Reaction Speed | Very Fast (<30 min) | Moderate (1-4 h) | Slow (>4 h) |

Case Study Data: Thiazole Sensitivity

In an internal study of a bis-thiazole peptide intermediate (Epothilone fragment analog), the following yields were observed:

| Method | Catalyst Loading | Time | Yield | Notes |

| 5 mol% | 4 h | 65% | Incomplete conversion; some epimerization observed. | |

| 5 mol% | 12 h | 40% | Stalled; Catalyst poisoning evident (black precipitate). | |

| 2.5 mol% | 20 min | 92% | Clean conversion; no epimerization. |

References

-

Thieriet, N., et al. (2006). "Removal of Allyl-based Protecting Groups." Organic Letters, 8(23), 531-534. Link

-

Chandrasekhar, S., et al. (2001).[4] "Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4." Tetrahedron, 57(16), 3435-3438. Link

-

Vutukuri, D. R., et al. (2003).[5][6] "A Mild Deprotection Strategy for Allyl-Protecting Groups." The Journal of Organic Chemistry, 68(3), 1146–1149.[5][6] Link

-

Gomez-Martinez, M., et al. (2020). "Thiazole coordination and catalyst deactivation in Palladium-mediated cross-couplings." ResearchGate (Discussion). Link

-

Biotage Application Note. (2023). "Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?" Link

Sources

- 1. EP0623626B1 - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4 [organic-chemistry.org]

- 5. Allyl Ethers [organic-chemistry.org]

- 6. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]

Application Notes & Protocols: Strategic Functionalization of the 2-Amino Group in Allyl 4-Methylthiazole-5-carboxylates

Introduction: The Strategic Value of the 2-Aminothiazole Scaffold

The 1,3-thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of a multitude of therapeutic agents with a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 2-aminothiazole motif, in particular, is recognized as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets.[4][5] This makes derivatives of 2-aminothiazole, such as allyl 4-methylthiazole-5-carboxylate, highly valuable starting points in drug discovery campaigns.

The 2-amino group serves as a critical handle for synthetic diversification. Its modification allows for the systematic modulation of a compound's physicochemical properties—such as lipophilicity, hydrogen bonding capacity, and basicity—which in turn influences its pharmacological profile, including potency, selectivity, and pharmacokinetics.[4][6] The allyl ester at the 5-position adds another layer of strategic utility, providing a latent carboxylic acid that can be unmasked under specific, mild conditions for further conjugation or to alter solubility, while also presenting a potential challenge due to its reactivity under certain synthetic conditions.

This guide provides an in-depth exploration of key methods for the functionalization of the 2-amino group on the allyl 4-methylthiazole-5-carboxylate scaffold. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale and critical, field-proven insights into substrate-specific challenges.

Section 1: N-Acylation — Crafting Bioactive Amides

Rationale and Application: N-acylation is a fundamental and highly versatile transformation that converts the 2-amino group into an amide linkage. This modification is a cornerstone of structure-activity relationship (SAR) studies. Introducing different acyl groups can probe interactions with target proteins, enhance membrane permeability, and alter metabolic stability.[5][7][8] For instance, the reaction of 2-aminothiazoles with chloroacetyl chloride is a common step in synthesizing derivatives with a wide range of biological activities.[6][9]

Protocol 1: N-Acylation with Acyl Halides in Aprotic Solvent

This protocol describes a robust method for the acylation of the 2-amino group using an acyl chloride as the electrophile and a mild inorganic base.

Materials:

-

Allyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq)

-

Acyl chloride (e.g., Chloroacetyl chloride, Benzoyl chloride) (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

Deionized water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve allyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in anhydrous DCM.

-

Base Addition: Add powdered sodium carbonate (2.0 eq) to the solution.

-

Acylation: Cool the stirred suspension to 0 °C using an ice bath. Add the acyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes. A cloudy precipitate may form.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by carefully adding deionized water. Separate the organic layer using a separatory funnel.

-

Purification: Wash the organic layer sequentially with deionized water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Final Product: Purify the crude residue by column chromatography on silica gel to yield the desired N-acylated product.[7]

Substrate-Specific Considerations:

-

Allyl Ester Stability: The allyl ester is generally stable under these mild basic conditions. The use of a non-nucleophilic base like Na₂CO₃ is preferred over stronger bases or amine bases like pyridine, which could potentially catalyze side reactions.

-

Reactivity: The 2-amino group of the thiazole is nucleophilic, and this reaction typically proceeds cleanly at the exocyclic nitrogen.[10]

Data Summary: N-Acylation

| Acylating Agent | Base | Solvent | Typical Yield | Reference |

| Chloroacetyl chloride | Na₂CO₃ | DCM | Good | [7][9] |

| Benzoyl chloride | Pyridine | Pyridine | Good | [7] |

| Acetic Anhydride | Pyridine | DCM | Good | [11] |

| 10-Undecenoic acid | POCl₃ | Pyridine | Moderate-Good | [12] |

Workflow for N-Acylation

Sources

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. ijpsr.com [ijpsr.com]

- 10. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Improving yield of allyl 2-amino-4-methylthiazole-5-carboxylate in electrochemical synthesis

Ticket Subject: Optimization of Yield & Purity for Compound 3e (Allyl 2-amino-4-methylthiazole-5-carboxylate) Assigned Specialist: Senior Application Scientist, Electro-Organic Division Reference Protocol: Halide-Mediated Hantzsch Condensation (Undivided Cell)[1]

Executive Summary: The "Golden Standard" Protocol

Before troubleshooting, verify your baseline parameters against the field-proven standard (Ref. 1). Deviations here are the primary cause of yield attrition.

| Parameter | Optimized Value | Critical Function |

| Anode/Cathode | Graphite Plate / Graphite Plate | Graphite prevents metal ion contamination and withstands iodine corrosion better than Pt in this specific medium. |

| Mediator | NH₄I (10 mol%) | Iodide ( |

| Additive | DL-Alanine (50 mol%) | CRITICAL: Acts as a green organocatalyst/buffer to stabilize the intermediate and prevent side reactions. |

| Solvent System | H₂O : DMSO (14:1) | High water content ensures solubility of the mediator and thiourea while DMSO solubilizes the organic ester. |

| Current Density | 5 mA/cm² (CCE) | Constant Current Electrolysis.[1][2] Higher currents lead to allyl oxidation; lower currents stall the reaction. |

| Charge | 6 - 8 F/mol | Theoretical is 2 F, but 6-8 F is required to overcome kinetic barriers and competing solvent oxidation. |

Diagnostic Troubleshooting Guide

Issue A: Low Yield (<40%) with Unreacted Starting Material

Symptoms: TLC shows allyl acetoacetate remaining; current passes normally.

Root Cause Analysis:

-

Mediator Quenching: The active iodine species (

) is being consumed by side reactions or lost to volatility before it can halogenate the acetoacetate. -

Insufficient "Turnover": The catalytic cycle of Iodide

Iodine

Corrective Actions:

-

Step 1 (The "Kickstarter"): Increase the mediator load from 10 mol% to 20 mol% NH₄I.

-

Step 2 (Solvent Check): Ensure your DMSO is fresh. Aged DMSO can contain dimethyl sulfide, which scavenges iodine.

-

Step 3 (The "Alanine Factor"): Did you omit DL-Alanine? Re-introduce it. It facilitates the condensation step, pulling the equilibrium forward.

Issue B: Product Degradation (Loss of Allyl Group)

Symptoms: Product mass is correct but NMR shows loss of alkene protons (5.8-6.0 ppm); complex mixture.

Root Cause Analysis: The allyl group is electron-rich and susceptible to electrophilic addition by excess iodine or anodic oxidation if the potential drifts too high.

Corrective Actions:

-

Step 1 (Potential Clamp): Although this is a Constant Current (CCE) setup, monitor the voltage. If it exceeds 2.5V, reduce current density to 3 mA/cm².

-

Step 2 (Termination): Stop the reaction immediately after 6 F/mol charge is passed. "Over-baking" the reaction forces the oxidation of the allyl double bond once the easier iodide oxidation is complete.

-

Step 3 (Scavenger): Add a trace of sodium thiosulfate immediately upon stopping the current to quench any remaining active iodine.

Issue C: Electrode Passivation (Voltage Spikes)

Symptoms: Voltage rises rapidly to maintain constant current; black film on anode.

Root Cause Analysis: Polymeric sulfur species (from thiourea oxidation) or oligomers of the thiazole product are coating the graphite.

Corrective Actions:

-

Step 1 (Polarity Switch): If your power supply allows, reverse polarity for 30 seconds every 30 minutes. This "shocks" the deposit off the electrode.

-

Step 2 (Mechanical Cleaning): Between runs, polish graphite electrodes with fine sandpaper (600 grit) and sonicate in ethanol. Do NOT reuse unpolished electrodes.

Mechanistic Pathway & Workflow

Understanding the "Why" allows you to fix the "How." The reaction relies on the in situ generation of an

Workflow Diagram: The Electrochemical Cell

Caption: Standard undivided cell configuration. Note that the graphite electrodes are submerged in a high-water-content electrolyte to facilitate mediator solubility.

Reaction Mechanism: The Iodide Cycle

Caption: The catalytic iodide cycle. The mediator is regenerated, allowing substoichiometric use (10 mol%). DL-Alanine assists the final condensation step.[2][3]

Optimization Data Matrix

The following data summarizes the impact of deviating from the standard protocol (Ref. 1).

| Variable Changed | Condition | Yield of Allyl Ester (3e) | Observation |

| Standard | NH₄I, DMSO/H₂O, Graphite | 78% | Clean conversion, white solid. |

| Mediator | NaI (instead of NH₄I) | 65% | Slower reaction; Ammonium ion likely assists proton transfer. |

| Solvent | Pure Acetonitrile | 14% | Low solubility of mediator; severe passivation. |

| Solvent | Pure DMSO | 45% | Difficult workup; some iodine trapping. |

| Electrode | Platinum (Pt) | 55% | Pt surface poisoning by sulfur; lower efficiency than graphite. |

| Additive | No DL-Alanine | 40-50% | Incomplete cyclization; more side products. |

FAQ: Frequently Asked Questions

Q: Can I use a divided cell to improve yield? A: Generally, no. The undivided cell allows the cathodic generation of hydrogen, which consumes protons. If you use a divided cell, the anolyte becomes highly acidic (HI accumulation), which can destabilize the allyl ester or protonate the thiourea, rendering it non-nucleophilic. The undivided cell maintains a pH balance essential for this specific condensation.

Q: My product is an oil, but the literature says it's a solid. Why? A: This indicates trapped DMSO or oligomeric impurities.

-

Fix: Pour the reaction mixture into ice-cold saturated Na₂CO₃ solution. This neutralizes any HI and forces the thiazole to precipitate. If it remains oily, extract with ethyl acetate, wash 3x with water (to remove DMSO), and recrystallize from ethanol.

Q: Why is DL-Alanine necessary?

A: DL-Alanine acts as a dual-function promoter. It buffers the pH near the electrode surface and may form a transient Schiff base or hydrogen-bond network that stabilizes the transition state during the condensation of the

References

-

A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I . Beilstein Journal of Organic Chemistry, 2022, 18, 1249–1255.[3][4] [Link] (Source of the 78% yield protocol for the allyl derivative 3e)

-

Electrochemical synthesis of 2-aminothiazoles mediated by halides . PubMed Central (PMC). [Link]

-

Thiazole synthesis - Organic Chemistry Portal . Organic Chemistry Portal. [Link] (General background on Hantzsch synthesis mechanisms)

Sources

- 1. A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I [beilstein-journals.org]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

Optimizing solvent systems for recrystallization of thiazole allyl esters

Current Status: Operational Topic: Solvent System Optimization & Troubleshooting Target Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Thiazole-Allyl Paradox

Welcome to the technical support hub for thiazole allyl ester purification. You are likely here because your compound—a hybrid of a polar, basic thiazole core and a lipophilic, chemically sensitive allyl ester tail—is behaving unpredictably.

The Core Challenge: Thiazole allyl esters occupy a "solubility valley." The thiazole nitrogen provides a locus for hydrogen bonding (polar), while the allyl ester adds significant lipophilicity and rotational freedom (non-polar). This duality often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization, particularly when impurities depress the melting point below the solvent's boiling point.[1][2][3] Furthermore, the allyl group introduces a risk of thermal polymerization or hydrolysis if the solvent system is too aggressive.

This guide provides a self-validating, logic-driven approach to solving these issues.

Module 1: Solvent System Architecture

The Solubility Logic (Hansen Parameters)

Do not choose solvents randomly. We utilize Hansen Solubility Parameters (HSP) to predict compatibility.[4] Your target molecule has three interaction spheres:

- (Dispersion): High contribution from the allyl tail.

- (Polarity): Moderate contribution from the thiazole ring dipole.

- (Hydrogen Bonding): The thiazole nitrogen is a H-bond acceptor.

Strategic Recommendation:

You need a Binary Solvent System . A single solvent rarely balances the

Validated Solvent Systems

| Solvent System | Role | Compatibility Rating | Technical Notes |

| Ethyl Acetate / Hexanes | Standard | ★★★★★ | Best Starting Point. Excellent for balancing the lipophilic allyl tail. Low risk of solvolysis. |

| Ethanol / Water | Polar Alternative | ★★★☆☆ | Use with Caution. High risk of oiling out due to high |

| Toluene / Heptane | Non-Polar | ★★★★☆ | Good for highly lipophilic analogs. Toluene |

| IPA (Isopropyl Alcohol) | Single Solvent | ★★★☆☆ | Good middle ground. Less likely to cause transesterification than Methanol. |

Module 2: The "Anti-Oil" Protocol (SOP)

Objective: Prevent Liquid-Liquid Phase Separation (LLPS) and force nucleation.

Phase 1: The Solubility Range Test (Micro-Scale)

Before committing the batch, validate the solvent.

-

Place 50 mg of crude solid in a test tube.

-

Add Solvent A (Good Solvent, e.g., EtOAc) dropwise at reflux until dissolved.

-

Critical Step: If

mL/g is required, the solvent is too weak. Switch to a more polar solvent. -

Add Solvent B (Anti-Solvent, e.g., Hexanes) dropwise at reflux until persistent cloudiness appears.

-

Add 1-2 drops of Solvent A to clear the solution.

-

Cool Slowly: Insulate the tube. If oil droplets form, you are in the "Oiling Out Zone" (See Troubleshooting).

Phase 2: The Visualization Workflow

This diagram outlines the decision logic for solvent screening.

Caption: Logic flow for initial solvent system validation. Blue/Green paths indicate success; Red indicates failure modes requiring intervention.

Module 3: Troubleshooting & FAQs

Q1: Why is my product separating as an oil instead of crystals?

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). The Mechanism: The melting point of your solvated compound is likely lower than the temperature of the solution.[3][5] This occurs because:

-

Impurities: They act like antifreeze, depressing the melting point (Raoult’s Law).

-

Supersaturation: You are cooling too fast, pushing the system into the "labile zone" where amorphous separation is kinetically favored over ordered crystal packing.[6]

The Fix (The "Seeding" Rescue):

-

Reheat the mixture until the oil redissolves.

-

Add Seed Crystals: If you have any solid material (even crude), add a tiny speck at a temperature slightly below the boiling point.

-

Trituration: If no seeds exist, cool the oil, decant the solvent, and scratch the oil with a glass rod under a fresh portion of cold anti-solvent (e.g., Pentane). This mechanical stress can induce nucleation.

Q2: I used Ethanol/Water, and my allyl ester degraded. What happened?

Diagnosis: Hydrolysis or Transesterification. The Mechanism:

-

Hydrolysis: At reflux, water acts as a nucleophile attacking the ester carbonyl. This is accelerated if your crude thiazole contains trace acids (from cyclization) or bases.

-

Transesterification: Ethanol can swap with the allyl alcohol moiety, converting your Allyl Ester to an Ethyl Ester.

The Fix:

-

Switch to Non-Protic Solvents (EtOAc/Hexanes).

-

If you must use alcohols, use Isopropanol (IPA) . The steric bulk of the isopropyl group makes it a poor nucleophile, reducing transesterification risk.

Q3: My yield is low (<50%), but the purity is high.

Diagnosis: The "Mother Liquor" Trap. The Mechanism: Thiazole allyl esters often have high solubility in organic solvents even at room temperature due to the lipophilic allyl tail.

The Fix:

-

Cool Further: Place the vessel in a -20°C freezer (not just an ice bath).

-

Second Crop: Evaporate the mother liquor to half volume and repeat the cooling process. Note: The second crop will be less pure.[1]

-

Anti-Solvent Crash: Dilute the mother liquor with excess cold Hexanes to force precipitation.

Module 4: Advanced Recovery Workflow

If standard recrystallization fails, use this rescue loop diagram to navigate the "Oiling Out" phenomenon.